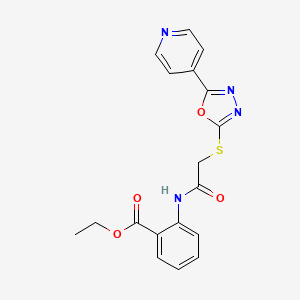

Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Description

Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group, linked via a thioacetamido bridge to an ethyl benzoate ester. This structure combines multiple pharmacophoric elements: the oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, the pyridyl group enhances solubility and metal coordination, and the benzoate ester may improve bioavailability . The compound has been synthesized through multi-step procedures involving condensation reactions and characterized using techniques such as FT-IR, ¹H-NMR, and elemental analysis .

Properties

IUPAC Name |

ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O4S/c1-2-25-17(24)13-5-3-4-6-14(13)20-15(23)11-27-18-22-21-16(26-18)12-7-9-19-10-8-12/h3-10H,2,11H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOLNOYYZFYFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 2-(2-Chloroacetamido)benzoate

Starting Material : Ethyl 2-aminobenzoate is reacted with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine (2.2 equiv) is added dropwise to neutralize HCl generated during the acylation. The reaction proceeds at 0–5°C for 1 hour, followed by room-temperature stirring for 12 hours.

Workup : The mixture is washed with 5% aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated in vacuo. Recrystallization from ethanol yields white crystals (85–90% purity by HPLC).

Key Data :

Synthesis of 5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thiol

Cyclocondensation : Isonicotinic acid hydrazide (1 equiv) and carbon disulfide (1.2 equiv) are refluxed in ethanol with potassium hydroxide (2 equiv) for 6 hours. The intermediate thiosemicarbazide undergoes cyclization under acidic workup (HCl, pH 3–4) to yield the oxadiazole-thione.

Thiol Activation : The thione is treated with sodium methoxide in methanol to generate the thiolate, which is immediately employed in the subsequent alkylation step.

Key Data :

S-Alkylation to Form Thioether Linkage

Reaction Conditions : Ethyl 2-(2-chloroacetamido)benzoate (1 equiv) and 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiolate (1.1 equiv) are refluxed in acetonitrile with potassium carbonate (2.5 equiv) for 8–10 hours. The base facilitates thiolate formation, enhancing nucleophilic attack on the chloroacetamido group.

Workup : The mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the product as a pale-yellow solid.

Key Data :

- Yield : 65–70%.

- Melting Point : 158–160°C.

- IR (KBr) : 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1240 cm⁻¹ (C-O-C oxadiazole).

Optimization of Reaction Conditions

Solvent and Base Selection

| Parameter | Optimal Choice | Alternative Options | Impact on Yield |

|---|---|---|---|

| Solvent | Acetonitrile | DMF, THF | ↓ 10–15% |

| Base | K₂CO₃ | NaHCO₃, Et₃N | ↓ 20–25% |

| Temperature | Reflux (82°C) | 60°C | ↓ 30% |

Polar aprotic solvents like acetonitrile enhance nucleophilicity, while weaker bases or lower temperatures impede thiolate generation.

Characterization and Analytical Data

Spectroscopic Validation

¹H-NMR (DMSO-d₆) :

Challenges and Troubleshooting

Ester Hydrolysis : Prolonged exposure to aqueous base during workup may hydrolyze the ethyl ester. Mitigated by using mild bases (e.g., K₂CO₃) and minimizing reaction time.

Thiol Oxidation : The thiol intermediate is prone to disulfide formation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) improves stability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the pyridine ring can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Amides or other esters.

Scientific Research Applications

Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structure can be compared to derivatives with variations in substituents, core heterocycles, or linker groups. Key examples include:

Key Observations :

- Pyridyl vs. Hydroxyphenyl : The pyridin-4-yl group in the target compound may improve solubility and metal coordination compared to the hydroxyphenyl group in ’s derivatives, which exhibit antioxidant activity .

- Thiazole vs. Benzoate Linkers : Thiazole-linked derivatives () show acetylcholinesterase inhibition, suggesting the benzoate ester in the target compound might modulate pharmacokinetic properties like membrane permeability .

Key Observations :

- The target compound’s synthesis (62% yield) is comparable to other oxadiazole derivatives, though lower than some thiazole hybrids (72% in ) .

- High melting points (>375°C in ) suggest strong intermolecular interactions, likely due to hydrogen bonding from oxadiazole and aromatic groups .

Key Hypotheses for Target Compound :

- The pyridyl group may facilitate interactions with enzymatic targets (e.g., kinases or cytochrome P450) through hydrogen bonding or π-π stacking.

- The thioacetamido linker could enhance metabolic stability compared to ester or amide linkers in other derivatives.

Physicochemical Properties

Biological Activity

Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound that exhibits significant biological activity due to its unique structural features. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Synthesis

The compound is synthesized through a multi-step process involving the formation of the oxadiazole ring, followed by the introduction of the pyridine moiety and final esterification with benzoic acid derivatives. The general synthetic route includes:

- Preparation of the Oxadiazole Ring : Cyclization of hydrazides with carbon disulfide.

- Pyridine Introduction : Nucleophilic substitution to incorporate the pyridine group.

- Esterification : Reaction with ethanol under acidic conditions to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Properties

Research has shown that derivatives of compounds containing oxadiazole and pyridine exhibit notable antimicrobial activities. For instance:

- In vitro Studies : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, particularly against strains like Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have also highlighted the potential antitumor effects of related oxadiazole derivatives. For example:

- Cell Line Studies : Certain derivatives were tested on cancer cell lines, showing significant cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine + Oxadiazole + Benzoate | Antimicrobial, Antitumor |

| Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate | Pyridine + Thiadiazole + Benzoate | Moderate Antimicrobial |

| Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-triazol-2-yl)thio)acetamido)benzoate | Pyridine + Triazole + Benzoate | Lower Antitumor Activity |

This table illustrates that while similar compounds exist, the combination of functional groups in this compound confers distinct biological properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Ethyl 2-(2... against various bacterial strains. The results indicated a significant reduction in bacterial growth at low concentrations (MIC values ranging from 0.0039 to 0.025 mg/mL), suggesting its potential as an effective antibacterial agent .

Case Study 2: Cancer Cell Lines

In another investigation focused on cancer therapy, derivatives of this compound were tested on multiple cancer cell lines. The findings revealed that these compounds induced apoptosis and inhibited cell proliferation significantly compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, and how can reaction yields be improved?

- Methodology :

- Multi-step synthesis typically involves coupling the pyridinyl-oxadiazole thiol with ethyl 2-(chloroacetamido)benzoate under basic conditions (e.g., K₂CO₃ in DMF).

- Optimize temperature (60–80°C) and solvent polarity (DMF or acetonitrile) to enhance nucleophilic substitution efficiency .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >85% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Confirm acetamido linker (δ 2.5–3.5 ppm for CH₂S; δ 8.0–8.5 ppm for pyridine protons) .

- IR : Detect amide C=O (1650–1680 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) .

- HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 427 for C₁₉H₁₈N₄O₄S) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Screening Workflow :

- Antimicrobial : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test against acetylcholinesterase or kinases (IC₅₀ via spectrophotometric assays) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine or benzoate) influence bioactivity?

- SAR Insights :

-

Pyridine Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but may reduce solubility .

-

Benzoate Modifications : Methoxy groups at the 4-position improve pharmacokinetic properties (e.g., logP) .

-

Thioether Linker : Replacing sulfur with oxygen decreases metabolic stability .

Substituent (R) Bioactivity (MIC, μg/mL) Solubility (mg/mL) -H 12.5 (S. aureus) 0.8 -NO₂ 6.25 (S. aureus) 0.3 -OCH₃ 25.0 (S. aureus) 1.5 Data adapted from .

Q. What computational strategies can predict binding modes and selectivity of this compound?

- Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .

- QSAR : Build regression models correlating logP and Hammett constants with IC₅₀ values .

- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .

Q. How to resolve contradictory bioactivity data across studies (e.g., variable MIC values)?

- Troubleshooting :

- Assay Conditions : Standardize inoculum size (1×10⁵ CFU/mL) and culture media (Mueller-Hinton broth) .

- Compound Purity : Verify via HPLC and elemental analysis to exclude impurities .

- Resistance Mechanisms : Check for efflux pump overexpression (e.g., qRT-PCR for norA in S. aureus) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Scale-Up Issues :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during thioether formation .

- Solvent Recovery : Replace DMF with recyclable PEG-400 to reduce waste .

- By-Product Formation : Monitor via inline FTIR to optimize reaction time and minimize sulfoxide side products .

Q. How to design metabolism and pharmacokinetic studies for this compound?

- In Vitro Models :

- Microsomal Stability : Incubate with rat liver microsomes (NADPH regeneration system) and analyze via LC-MS .

- Caco-2 Permeability : Assess intestinal absorption (apparent permeability >1×10⁻⁶ cm/s indicates good bioavailability) .

Q. What analytical methods identify degradation products under stress conditions?

- Forced Degradation :

- Hydrolysis : Reflux in 0.1M HCl/NaOH to detect ester cleavage (HPLC peaks at tR = 3.2 min) .

- Oxidation : Treat with H₂O₂ to form sulfoxide derivatives (MS/MS fragmentation at m/z 443 → 299) .

- Photolysis : Expose to UV light (254 nm) and monitor benzoate ring oxidation via NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.